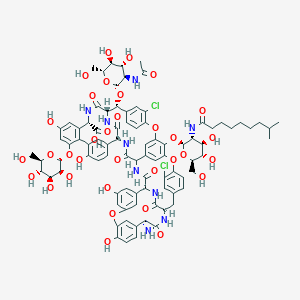

Teicoplanin A2-2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

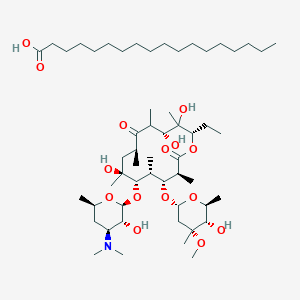

Teicoplanin A2-2 is a glycopeptide antibiotic derived from the bacterium Actinoplanes teichomyceticus. It is primarily used to treat severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Enterococci . This compound is one of the major components of the teicoplanin complex, which includes several closely related compounds.

作用機序

Target of Action

Teicoplanin A2-2, also known as Teichomycin A2 factor 2, primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . The compound’s primary target is the peptidoglycan in the bacterial cell wall . Peptidoglycan is a crucial component of the bacterial cell wall that provides structural integrity.

Mode of Action

This compound operates by inhibiting the synthesis and polymerization of peptidoglycan, a critical component of the bacterial cell wall . It binds to the D-Ala-D-Ala terminus of the pentapeptide substrate via hydrogen bonds, thereby inhibiting the formation of the peptidoglycan chains . This interaction disrupts the cell wall synthesis, leading to bacterial cell death .

Biochemical Pathways

The biosynthesis of this compound involves a complex interplay of structural, regulatory, and resistance genes . The compound is primarily formed by bacteria as a blend of A2-1 through A2-5 lipoforms, which have different fatty acid chains attached to the N-acetyl-β-D-glucosamine residue . The antibiotic mechanism of this compound is similar to that of vancomycin, another glycopeptide .

Pharmacokinetics

This compound exhibits a triexponential elimination pattern with half-lives of 0.4 to 1.0, 9.7 to 15.4, and 83 to 168 hours . The compound is predominantly eliminated by the kidneys, with only 2 to 3% of an intravenously administered dose being metabolized . The total clearance is 11 ml/h/kg, and steady state is reached slowly, with 93% being achieved after 14 days of repeated administration .

Result of Action

The inhibition of peptidoglycan synthesis by this compound leads to the disruption of the bacterial cell wall, resulting in bacterial cell death . This makes it an effective treatment for serious infections caused by multidrug-resistant Gram-positive bacteria .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in aqueous solution, this compound has been found to self-associate, forming a globular macromolecular assembly . This self-association could potentially influence the compound’s action, efficacy, and stability .

準備方法

Teicoplanin A2-2 is produced through fermentation of Actinoplanes teichomyceticus. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. After fermentation, the compound is extracted and purified using various chromatographic techniques . Industrial production methods focus on optimizing yield and purity through controlled fermentation and advanced purification processes .

化学反応の分析

Teicoplanin A2-2 undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: Reduction reactions can affect the carbonyl groups in the molecule.

Substitution: Substitution reactions can occur at various functional groups, such as the amino or hydroxyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Teicoplanin A2-2 has a wide range of scientific research applications:

類似化合物との比較

Teicoplanin A2-2 is similar to other glycopeptide antibiotics, such as vancomycin and actaplanin. it has unique features that distinguish it from these compounds:

Similar compounds include:

- Vancomycin

- Actaplanin

- Moenomycin

This compound’s unique properties, such as its longer half-life and broader spectrum of activity, make it a valuable antibiotic in the treatment of severe bacterial infections.

特性

CAS番号 |

91032-26-7 |

|---|---|

分子式 |

C88H97Cl2N9O33 |

分子量 |

1879.7 g/mol |

IUPAC名 |

(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methylnonanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |

InChI |

InChI=1S/C88H97Cl2N9O33/c1-33(2)8-6-4-5-7-9-60(108)94-68-74(113)71(110)58(31-101)129-87(68)132-78-55-25-40-26-56(78)126-52-17-13-38(23-47(52)90)77(131-86-67(92-34(3)103)73(112)70(109)57(30-100)128-86)69-84(121)98-66(85(122)123)45-28-42(105)29-54(127-88-76(115)75(114)72(111)59(32-102)130-88)61(45)44-22-37(12-14-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-20-41(104)27-43(21-39)124-53-24-36(11-15-50(53)107)62(91)80(117)93-48(79(116)95-64)19-35-10-16-51(125-55)46(89)18-35/h10-18,20-29,33,48,57-59,62-77,86-88,100-102,104-107,109-115H,4-9,19,30-32,91H2,1-3H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)/t48-,57-,58-,59-,62+,63-,64+,65-,66+,67-,68-,69+,70-,71-,72-,73-,74-,75+,76+,77-,86+,87+,88+/m1/s1 |

InChIキー |

GHOXVFYORXUCPY-VYTRGSBVSA-N |

SMILES |

CC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |

異性体SMILES |

CC(C)CCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O |

正規SMILES |

CC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |

外観 |

White solid |

Key on ui other cas no. |

91032-26-7 |

同義語 |

34-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-56-O-[2-deoxy-2-[(8-methyl-1-oxononyl)amino]-β-D-glucopyranosyl]-42-O-α-D-mannopyranosyl-ristomycin A aglycone |

製品の起源 |

United States |

A: Teicoplanin A2-2 exerts its antibacterial activity by inhibiting cell wall peptidoglycan synthesis. [] It achieves this by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors. [] This binding prevents the transglycosylation and transpeptidation reactions necessary for peptidoglycan cross-linking, ultimately leading to bacterial cell death.

A: this compound is a complex glycopeptide antibiotic with a molecular weight of approximately 1882 g/mol. [] It features a heptapeptide backbone with attached sugar moieties. [] While its exact molecular formula can vary slightly due to the presence of different fatty acid chains, the core structure remains consistent. Further structural insights can be obtained from X-ray crystallography data. [, ]

A: While this compound itself is not typically employed as a catalyst, its unique structure and binding properties have been exploited in the development of peptide-based catalysts. [] Researchers have successfully designed catalysts that mimic this compound's interaction with its target, enabling site-selective phosphorylation of the antibiotic itself. [, ] This strategy showcases the potential of utilizing this compound as a scaffold for developing novel catalysts.

A: Molecular dynamic simulations have played a crucial role in understanding the binding modes of this compound. [] These simulations provide insights into the inter- and intramolecular forces governing chiral recognition processes involving this compound as a chiral selector. [] Such studies contribute to a deeper understanding of the compound's interactions and potential applications in chiral separations.

A: Modifications to the this compound structure can significantly impact its activity. For instance, removing the acetylglucosamine moiety creates a derivative with enhanced activity against coagulase-negative staphylococci. [] Further modifications, like introducing an amide group, can enhance activity against specific bacterial strains, including VanA enterococci. [] These findings underscore the importance of SAR studies in optimizing this compound derivatives for therapeutic applications.

A: While this compound exhibits potent activity against a broad spectrum of Gram-positive bacteria, resistance has been observed. Some Staphylococcus haemolyticus strains display resistance to Teicoplanin, highlighting the need for continued surveillance and development of novel therapeutic strategies. []

A: this compound demonstrates significant in vitro and in vivo efficacy against various Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae. [] Animal model studies have confirmed its effectiveness in treating infections like staphylococcal septicemia and endocarditis, paving the way for clinical applications. []

A: Researchers employ a combination of techniques to characterize and quantify this compound. Mass spectrometry and 2D-NMR spectroscopy are essential for structural assignments, particularly when studying the phosphorylation of this compound. [] These methods enable the identification and characterization of different phosphorylated derivatives.

ANone: The emergence of antibiotic resistance underscores the constant need for new therapeutic options. While this compound remains a valuable antibiotic, researchers are actively exploring alternative strategies. This includes the development of novel glycopeptide antibiotics with improved activity against resistant strains and the investigation of combination therapies to combat multidrug-resistant infections.

A: The discovery and development of this compound represents a significant milestone in combating Gram-positive bacterial infections. Early studies focused on characterizing its structure, mechanism of action, and spectrum of activity. Subsequent research efforts explored the development of semi-synthetic derivatives with improved pharmacological properties, such as MDL 62,873, which showed promising activity against various Gram-positive bacteria. [] The ongoing exploration of this compound's unique properties, including its use as a scaffold for catalyst design [, ], continues to shape its research landscape.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)

![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)

![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)